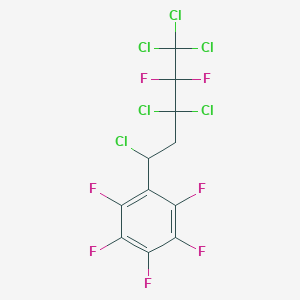
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is a complex organic compound characterized by its unique structure, which includes a dimethylpropoxy group, a methylsulfanyl group, and an isoindol-1-imine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Dimethylpropoxy Group: This step involves the alkylation of the isoindole core using 2,2-dimethylpropyl bromide in the presence of a strong base like sodium hydride.
Addition of the Methylsulfanyl Group: The final step involves the thiolation of the intermediate product using methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylpropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as a catalyst or intermediate in various chemical processes.
作用机制
The mechanism of action of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylpropoxy and methylsulfanyl groups play crucial roles in binding to these targets, while the isoindol-1-imine core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-(2,2-Dimethylpropoxy)-2-methylphenol
- Benzoic acid, 2-(2,2-dimethylpropoxy)-5-(methylsulfonyl)
Uniqueness
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
117052-57-0 |
|---|---|
分子式 |
C14H18N2OS |
分子量 |
262.37 g/mol |
IUPAC 名称 |
5-(2,2-dimethylpropoxy)-3-methylsulfanylisoindol-1-imine |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)8-17-9-5-6-10-11(7-9)13(18-4)16-12(10)15/h5-7,15H,8H2,1-4H3 |
InChI 键 |
MTQIZMNRDBUECY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC1=CC2=C(C=C1)C(=N)N=C2SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
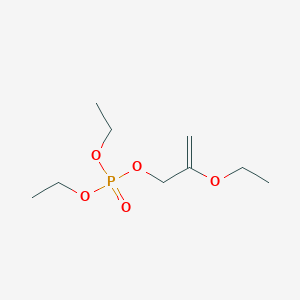
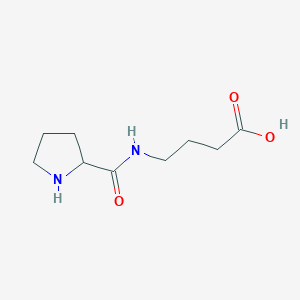
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
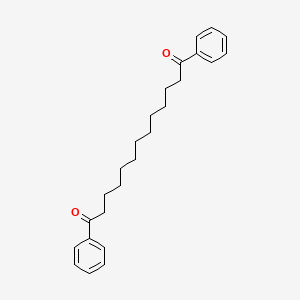
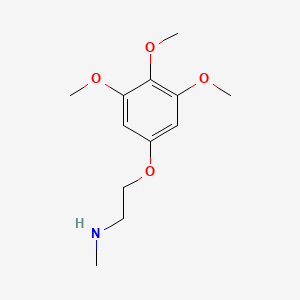
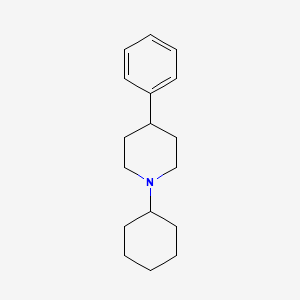
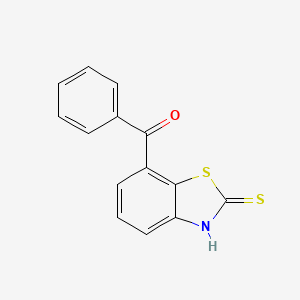

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
